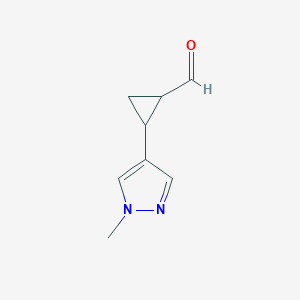
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(4-aminofenil)-3-metilciclobutano-1-carboxílico clorhidrato es un compuesto químico con un potencial significativo en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo aminofenilo unido a un anillo ciclobutano, lo que lo convierte en un tema interesante para estudios químicos y biológicos.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del ácido 1-(4-aminofenil)-3-metilciclobutano-1-carboxílico clorhidrato generalmente implica varios pasos, comenzando con precursores fácilmente disponiblesEl paso final implica la conversión del ácido libre a su forma de sal de clorhidrato .
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados y sistemas de flujo continuo para mantener parámetros de reacción consistentes y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1-(4-aminofenil)-3-metilciclobutano-1-carboxílico clorhidrato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aminofenilo se puede oxidar para formar derivados nitro o hidroxilo correspondientes.
Reducción: El compuesto se puede reducir para formar derivados de amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo aminofenilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Se pueden utilizar reactivos como halógenos o cloruros de sulfonilo en condiciones apropiadas.
Productos principales formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir varios derivados de amina .
Aplicaciones Científicas De Investigación
El ácido 1-(4-aminofenil)-3-metilciclobutano-1-carboxílico clorhidrato tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(4-aminofenil)-3-metilciclobutano-1-carboxílico clorhidrato implica su interacción con objetivos moleculares específicos. El grupo aminofenilo puede interactuar con varias enzimas y receptores, modulando su actividad. El anillo ciclobutano también puede desempeñar un papel en la estabilización de la interacción del compuesto con sus objetivos, mejorando su eficacia .
Compuestos similares:
Clorhidrato de ácido 4-aminofenilborónico: Comparte el grupo aminofenilo pero difiere en la presencia de una unidad de ácido borónico.
2-Aminobenzotiazol: Contiene un grupo aminofenilo unido a un anillo benzotiazol.
Derivados de imidazol: Poseen actividades biológicas similares debido a la presencia de heterociclos que contienen nitrógeno
Unicidad: El ácido 1-(4-aminofenil)-3-metilciclobutano-1-carboxílico clorhidrato es único debido a su anillo ciclobutano, que imparte propiedades químicas y biológicas distintas. Esta característica estructural lo diferencia de otros compuestos que contienen aminofenilo, lo que ofrece posibles ventajas únicas en diversas aplicaciones .
Comparación Con Compuestos Similares
4-Aminophenylboronic acid hydrochloride: Shares the aminophenyl group but differs in the presence of a boronic acid moiety.
2-Aminobenzothiazole: Contains an aminophenyl group attached to a benzothiazole ring.
Imidazole derivatives: Possess similar biological activities due to the presence of nitrogen-containing heterocycles
Uniqueness: 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aminophenyl-containing compounds, potentially offering unique advantages in various applications .
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-12(7-8,11(14)15)9-2-4-10(13)5-3-9;/h2-5,8H,6-7,13H2,1H3,(H,14,15);1H |
Clave InChI |
MDOIQKMCMRFRLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C2=CC=C(C=C2)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol](/img/structure/B12308980.png)
![2-[2-(4-Ethylphenyl)ethoxy]acetic acid](/img/structure/B12308985.png)
![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12308996.png)
![rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans](/img/structure/B12308997.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)

![Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)
![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)



